molecular formula C9H7NO3 B074183 2-Nitrocinnamaldehyde CAS No. 1466-88-2

2-Nitrocinnamaldehyde

Cat. No. B074183
CAS RN: 1466-88-2
M. Wt: 177.16 g/mol
InChI Key: VMSMELHEXDVEDE-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of nitrocinnamaldehydes, including 2-nitrocinnamaldehyde, often involves the nitration of cinnamaldehyde or similar precursors. Techniques vary from traditional nitration reactions to more novel approaches such as palladium-catalyzed chelation-assisted C–H nitration, highlighting the ongoing development in the synthesis of nitroaromatic compounds. In one approach, substituted benzaldehydes are converted to 2-nitrobenzaldehydes through a three-step process involving palladium-catalyzed nitration, showcasing the specificity and efficiency of modern synthetic methods (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-nitrocinnamaldehyde and related compounds has been extensively studied using various spectroscopic methods. X-ray crystallography, NMR, and IR spectroscopy provide insights into the conformation and electronic structure of these molecules, essential for understanding their reactivity and properties. For example, the structure of certain nitrocinnamaldehyde derivatives has been elucidated, showing how substituents affect the overall molecular geometry and electronic distribution (Iovel' et al., 2003).

Chemical Reactions and Properties

Nitrocinnamaldehydes participate in various chemical reactions, serving as intermediates in the synthesis of complex organic molecules. Their reactivity towards nucleophiles, ability to undergo cycloaddition reactions, and potential in organocatalytic processes are notable. For instance, nitrocinnamaldehydes can undergo Michael addition reactions, leading to products with significant synthetic and pharmacological interest (Wiesner et al., 2008).

Scientific Research Applications

  • Organic Synthesis and Fluorophores :

    • 2-Nitrocinnamaldehyde is used as an intermediate in organic synthesis and in the production of aromatic and heterocyclic aldimines (Iovel' et al., 2003).
    • It facilitates the synthesis of π-extended carbazoles, showing potential in fluorescence sensing of Cu2+ ions (Poudel et al., 2018).
    • A transition metal-free method uses 2-nitrocinnamaldehydes for synthesizing 3-naphthylindole and 3-naphthylbenzo[g]indole fluorophores (Poudel & Lee, 2017).
  • Pharmaceutical Applications :

    • In medicinal chemistry, it's used for synthesizing intermediates with antibacterial activity, particularly in the treatment of tuberculosis (Nishimura, 1954).
    • It's involved in the preparation of dihydropyridine derivatives, which have applications as calcium channel blockers (Perozo-Rondón et al., 2006).
  • Polymer and Materials Science :

    • 2-Nitrocinnamaldehyde is utilized in synthesizing conductive polymers like poly(pyrrole-co-2-nitrocinnamaldehyde), which have applications in solar cells (Gherras et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Nitrocinnamaldehyde finds its uses as an actinometer for the UV-A range of photostability testing of pharmaceuticals . It can also be oxidized to 2-nitrocinnamic acid which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMELHEXDVEDE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrocinnamaldehyde

CAS RN

1466-88-2, 66894-06-2
Record name o-Nitrocinnamaldehyde
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Record name 2-Nitrocinnamaldehyde
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Record name 1466-88-2
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Record name 2-nitrocinnamaldehyde
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Record name trans-2-Nitrocinnamaldehyde
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Record name 2-NITROCINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
M Islam, A Khan, M Khan, SA Halim, S Ullah… - Journal of Molecular …, 2023 - Elsevier
… Two series (3a-q) of N 4 -substituted derivatives of 2-nitrocinnamaldehyde (II) were … In FTIR, CN stretching and NH band of 2-nitrocinnamaldehyde based thiosemicarbazones (…
Number of citations: 2 www.sciencedirect.com
W Clegg, RW Harrington, K Barati… - … Section C: Structural …, 2015 - scripts.iucr.org
Reaction of copper(I) thiocyanate and triphenylphosphane with the bidentate Schiff base N,N′-bis(trans-2-nitrocinnamaldehyde)ethylenediamine {Nca2en, (1); systematic name (1E,1…
Number of citations: 8 scripts.iucr.org
AH Nguyen, UV Navarro, G Moyeen, J Harrelson - 2023 - ASPET
In vitro and In vivo Inhibition of Nicotine Metabolism by trans-2-Nitrocinnamaldehyde | … Here we evaluated the structural analog, trans-2-nitrocinnamaldehyde (NCA) in vitro, using …
Number of citations: 2 jpet.aspetjournals.org
MH Habibi, M Montazerozohori, A Lalegani… - Journal of …, 2009 - Taylor & Francis
… To a solution of 60 mg (1 mmol) ethylenediamine in 10 mL methanol, cooled in an ice bath, 354 mg (2 mmol) of 2-nitrocinnamaldehyde was added dropwise. The mixture was then …
Number of citations: 1 www.tandfonline.com
S Dehghanpour, A Mahmoudi - Synthesis and Reactivity in …, 2007 - Taylor & Francis

A series of complexes of the type M(nca2en)X2, where nca2en=/N,N′‐bis(2‐nitrocinnamaldehyde)‐1,2‐diiminoethane, M(II) =Co, Ni or Zn …

Number of citations: 12 www.tandfonline.com
K Barati, W Clegg, MH Habibi… - … Section C: Structural …, 2016 - scripts.iucr.org
Transition metal complexes of Schiff base ligands have been shown to have particular application in catalysis and magnetism. The chemistry of copper complexes is of interest owing to …
Number of citations: 1 scripts.iucr.org
A Anab, Y Mouchaal, A Yahiaoui… - Research on Chemical …, 2023 - Springer
… The present work aims to synthesize conducting copolymer based on pyrrole with 2-nitrocinnamaldehyde according to the experimental conditions then we elaborate their thin films …
Number of citations: 0 link.springer.com
MH Habibi, A Lalegani, R Mokhtari… - … Section E: Structure …, 2007 - scripts.iucr.org
… The mixture was stirred for 5 min and then 378 mg (1 mmol) of N,N'-bis(2-nitrocinnamaldehyde)ethylenediamine in 5 ml acetonitril were added and stirred for an additional 60 min. The …
Number of citations: 4 scripts.iucr.org
H True, C Debusman, J Harrelson… - The FASEB …, 2019 - Wiley Online Library
Objective Trans‐cinnamic aldehyde (CA) is a compound found in cinnamon and has promising potential as an agent for smoking cessation therapy. Current pharmaceutical options to …
Number of citations: 1 faseb.onlinelibrary.wiley.com
M Marchetti, S Paganelli, D Carboni, F Ulgheri… - Journal of Molecular …, 2008 - Elsevier
… Preparation of 2-nitrocinnamaldehyde diethyl acetal (1) 1.01 g (5.69 mmol) of 2-nitrocinnamaldehyde, 20 mL of absolute EtOH and 20 mL of cyclohexane were placed into a reaction …
Number of citations: 7 www.sciencedirect.com

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